molecular formula C16H15N5O2 B2724463 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-3-ylmethyl)urea CAS No. 2034301-56-7

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2724463
CAS No.: 2034301-56-7
M. Wt: 309.329
InChI Key: DMFIQDPMUDTHGJ-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative featuring a pyrazine core substituted with a furan-2-yl group and a pyridin-3-ylmethyl moiety. The compound’s structure combines aromatic heterocycles (furan and pyrazine) with a urea linker, a design often employed in medicinal chemistry to balance solubility, bioavailability, and target binding.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(20-10-12-3-1-5-17-9-12)21-11-13-15(19-7-6-18-13)14-4-2-8-23-14/h1-9H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIQDPMUDTHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(pyridin-3-ylmethyl)urea is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure

The compound features a unique arrangement of three distinct rings: a furan ring, a pyrazine ring, and a pyridine ring. This structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Pyrazine and Furan Linkage : The reaction of furan derivatives with pyrazine precursors.
  • Urea Formation : Subsequent reaction with pyridine derivatives to form the urea linkage.

This method can be optimized using various reagents and conditions to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related pyrazine derivative was shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)4.8Cell cycle arrest

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha7010
IL-66510

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and improved survival rates in mice bearing xenografts of human cancer cells.
  • Metabolic Pathway Analysis : Research indicates that metabolic enzymes such as carbonyl reductase play a role in the biotransformation of related compounds, leading to active metabolites that may enhance therapeutic efficacy.

Molecular Modeling

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including kinases and receptors involved in cancer progression. These studies have shown promising interactions, suggesting that modifications to the compound could further enhance its activity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : The target compound’s furan-pyrazine system contrasts with fluorobenzyl () or methoxyphenyl () groups, which may reduce electron density but enhance metabolic stability .

Solubility vs. Permeability : Piperazine sulfonyl groups (Compound 29, ) increase hydrophilicity, whereas the target compound’s furan-pyrazine system balances moderate solubility with membrane permeability .

Pharmacokinetic Considerations

  • Metabolic Stability : The oxadiazole in ’s compound resists oxidative metabolism, whereas the target compound’s furan may undergo faster hepatic clearance .

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